3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester

Description

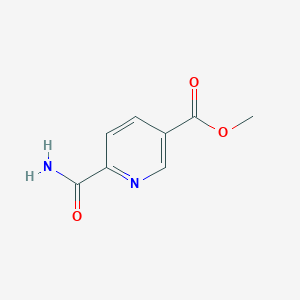

3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester (IUPAC name: methyl 6-carbamoylpyridine-3-carboxylate) is a pyridine derivative with a carboxamide group at the 6-position and a methyl ester at the 3-position. Its molecular formula is C₉H₉N₂O₃, with a molecular weight of 193.18 g/mol. This compound is structurally characterized by the pyridine ring’s electron-withdrawing ester and carbamoyl groups, which influence its electronic distribution, solubility, and reactivity.

Properties

IUPAC Name |

methyl 6-carbamoylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)5-2-3-6(7(9)11)10-4-5/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWOJXMQJJGUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319844 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117517-54-1 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester typically involves the esterification of 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aminocarbonyl group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyridinecarboxylate derivatives:

*Note: Estimated properties based on structural analogs.

Structural and Electronic Comparisons

- Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound’s 6-carbamoyl group is moderately electron-withdrawing, similar to the nitro group in . Polarity: Compared to methyl nicotinate (logP = 0.64), the carbamoyl group increases polarity, enhancing solubility in polar solvents. In contrast, methylthio () and trifluoromethyl () substituents increase lipophilicity, favoring membrane permeability .

- Synthetic Routes: The carbamoyl group in the target compound may be introduced via amide coupling (e.g., reacting methyl 6-aminonicotinate with activated carbonyls) or Ugi-type reactions, as referenced in ’s discussion of acyl chloride methods . ’s flupyrsulfuron-methyl employs sulfonylurea chemistry, highlighting divergent synthetic pathways for agrochemicals vs. pharmaceuticals .

Functional and Application Differences

- Pharmaceutical Potential: The carbamoyl group’s hydrogen-bonding capacity makes the target compound a candidate for drug design, akin to ’s aminomethyl derivative (used in CNS drugs). In contrast, diamino-substituted analogs () are suited for antimalarial scaffolds .

- Agrochemical Relevance :

- Flupyrsulfuron-methyl () demonstrates how electron-withdrawing groups (e.g., -CF₃) and sulfonylurea linkages confer herbicidal activity, a niche distinct from the target compound’s likely pharmaceutical role .

Biological Activity

3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester, commonly referred to as a derivative of pyridinecarboxylic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that contribute to its interactions with biological systems.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H8N2O3

- Molecular Weight : 180.16 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential and mechanisms of action. Below are key findings regarding its biological effects:

Enzyme Inhibition

Research indicates that compounds related to pyridinecarboxylic acids can act as enzyme inhibitors. For instance, a study highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways, suggesting a role in modulating inflammation and pain response .

Antimicrobial Properties

Preliminary investigations have shown that derivatives of pyridinecarboxylic acids exhibit antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxic Effects

Studies have reported cytotoxic effects in certain cancer cell lines. For example, a derivative similar to 3-pyridinecarboxylic acid was found to induce apoptosis in human leukemia cells through the activation of caspase pathways . This suggests potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Inflammation :

-

Antimicrobial Activity Assessment :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method.

- Findings : The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested strains.

- Cytotoxicity Study :

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 = 123 nM for TNFα reduction | |

| Antimicrobial | MIC = 32-128 µg/mL | |

| Cytotoxicity | Induces apoptosis in leukemia cells |

The biological activity of 3-pyridinecarboxylic acid derivatives is attributed to their ability to interact with specific molecular targets:

- Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Cell Membrane Disruption : Its lipophilic properties allow it to penetrate microbial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways via caspase activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.